(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
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Overview
Description
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a complex organic compound that features a combination of methoxypyrazine, piperidine, and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxypyrazine with piperidine under specific conditions to form the intermediate (3-methoxypyrazin-2-yl)piperidine. This intermediate is then reacted with 2,3,4-trifluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3-((3-Hydroxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone.
Reduction: Formation of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanol: A reduced form of the compound with similar structural features.
(3-((3-Hydroxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone: An oxidized form with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of methoxypyrazine, piperidine, and trifluorophenyl groups in (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-25-15-16(22-7-6-21-15)26-10-3-2-8-23(9-10)17(24)11-4-5-12(18)14(20)13(11)19/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLAWIRXRJBMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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